Compstatin

Complement inhibition C3 binding Peptide engineering

Compstatin (ICVVQDWGHHRCT-NH₂, cyclic disulfide) is the prototypical 13-residue peptide that directly inhibits complement C3—the central convergence point of all three activation pathways. Unlike later-generation analogs optimized for potency (Cp40/AMY-101, Kᴅ ~0.5 nM) or half-life (PEG-Cp40, t½ >5 days), the parent scaffold (IC₅₀ = 12–63 μM, Kᴅ ~2.3 μM) remains the essential reference standard for SAR benchmarking, assay development, and mechanistic studies. Researchers validating novel C3-targeted inhibitors require authentic parent Compstatin—not a substituted analog—to establish baseline activity. Procure high-purity Compstatin to anchor your complement inhibition program with the definitive reference compound.

Molecular Formula C66H99N23O17S2
Molecular Weight 1550.8 g/mol
Cat. No. B549462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCompstatin
Synonymscompstatin
Molecular FormulaC66H99N23O17S2
Molecular Weight1550.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N
InChIInChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
InChIKeyRDTRHBCZFDCUPW-KWICJJCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Compstatin Peptide for Complement C3 Inhibition: Technical Specifications and Procurement Considerations


Compstatin is a 13-residue cyclic disulfide-bridged peptide that acts as a direct inhibitor of complement component C3, blocking its activation by convertases and thereby intercepting all three complement pathways at their central convergence point [1]. The parent compound (ICVVQDWGHHRCT-NH₂, cyclized) exhibits a binding affinity (Kᴅ) for C3b in the low micromolar range and an inhibitory IC₅₀ of approximately 12–63 μM depending on the complement pathway assayed [2]. Extensive structure-activity relationship (SAR) studies have generated a large family of analogs with progressively improved affinity, potency, solubility, and pharmacokinetic properties, several of which have advanced into clinical development for indications ranging from ocular disease to systemic inflammatory disorders [3].

Why Not All Compstatin Analogs Are Interchangeable: Critical Factors for Compound Selection


The term 'compstatin' encompasses a structurally diverse family of C3-targeted peptides whose pharmacological properties vary by orders of magnitude based on specific amino acid substitutions, backbone modifications, and formulation strategies. The parent compstatin peptide (IC₅₀ = 12–63 μM, Kᴅ ~10⁻⁶ M) lacks the potency and solubility required for most therapeutic or advanced research applications, necessitating the use of later-generation analogs [1]. However, not all analogs are equivalent: second-generation variants such as 4(1MeW) (IC₅₀ ~200 nM) offer improved potency but retain limited solubility, while fourth-generation analogs like Cp40/AMY-101 (Kᴅ ~0.5 nM) achieve sub-nanomolar binding affinity with engineered solubility enhancements [2]. Furthermore, PEGylation status dramatically alters pharmacokinetic half-life (from ~12 hours for unmodified Cp40 to >5 days for PEG-Cp40) [3]. These divergent properties directly impact experimental design, dosing regimen, and route of administration—making generic substitution between analogs scientifically unsound without accounting for the specific quantitative differences outlined below.

Quantitative Differentiation of Compstatin and Its Analogs: Head-to-Head Evidence for Scientific Selection


1,000-Fold Affinity and Potency Improvement: N-Methylated Compstatin Analog vs. Parent Compstatin

The N-methylated compstatin analog Ac-I[CVW(Me)QDW-Sar-AHRC](NMe)I-NH₂ demonstrates a 1,000-fold increase in both potency and binding affinity compared to the original compstatin peptide. This represents one of the most substantial improvements documented within the compstatin family, achieved through backbone N-methylation scanning and amino acid substitutions at position 13 [1].

Complement inhibition C3 binding Peptide engineering

Species-Specific C3 Binding: Primate vs. Non-Primate Selectivity Profile

Compstatin exhibits exclusive binding specificity for primate C3 proteins and does not bind to C3 from non-primate species including mouse, rat, rabbit, guinea pig, or pig. This species restriction is an inherent property of the parent compstatin scaffold and extends to its analogs, necessitating primate models (human, baboon, cynomolgus monkey) for in vivo efficacy studies [1].

Species selectivity Preclinical model selection C3 binding specificity

PEGylation-Dependent Half-Life Extension: PEG-Cp40 (t½ >5 days) vs. Unmodified Cp40 (t½ >12 hours)

PEGylation of the Cp40 compstatin analog substantially extends its plasma elimination half-life. In non-human primate pharmacokinetic studies, unmodified Cp40 exhibits a terminal half-life exceeding 12 hours following intravenous administration, which is already longer than most therapeutic peptides. PEGylated Cp40 (PEG-Cp40) extends this half-life to more than 5 days, enabling less frequent dosing schedules for sustained complement inhibition [1].

Pharmacokinetics PEGylation Half-life extension Peptide formulation

Clinical Development Status: AMY-101 (Cp40) Phase 2 Data vs. Earlier-Generation Analogs

AMY-101 (a clinical formulation of the Cp40 compstatin analog) has completed Phase 1 first-in-human studies and advanced to Phase 2 clinical evaluation in multiple indications, whereas earlier-generation compstatin analogs remain at the preclinical stage. In a randomized Phase 2 trial (ITHACA) evaluating AMY-101 in severe COVID-19 patients (n=16 treated vs. placebo), AMY-101 significantly reduced C-reactive protein and ferritin levels while restraining thrombin and neutrophil extracellular trap (NET) generation [1]. In a separate Phase 2a trial for periodontal inflammation, locally delivered AMY-101 demonstrated safety and tolerability with evidence of clinical efficacy [2].

Clinical development Phase 2 trial Complement C3 inhibition Periodontal disease

Engineered Solubility: Cp40-KKK Ocular Residence (C3-Saturating Levels >3 Months) vs. Aggregation-Prone Earlier Analogs

Cp40-KKK, a fourth-generation compstatin analog engineered with a C-terminal poly-lysine tag (KKK), demonstrates markedly improved aqueous solubility and prolonged intraocular residence compared to earlier compstatin analogs that suffered from aggregation issues. Following a single intravitreal injection in cynomolgus monkeys, Cp40-KKK was detected at C3-saturating levels in the vitreous for over 3 months, with confirmed distribution to retinal tissue and colocalization with C3 in the choroid [1].

Ocular pharmacokinetics Solubility engineering Intravitreal delivery AMD

Optimal Use Cases for Compstatin Analogs Based on Differentiated Properties


High-Potency Complement Inhibition in Biochemical Assays Requiring Sub-Nanomolar C3 Binding

Researchers conducting surface plasmon resonance (SPR) binding studies, competitive ELISA assays, or complement activation assays in human/primate serum should select fourth-generation compstatin analogs such as Cp40 (Kᴅ ~0.5 nM) or the N-methylated analog (Kᴅ = 2.3 nM) rather than the parent compstatin peptide (Kᴅ ~2.3 μM). The 1,000-fold affinity improvement documented by Qu et al. (2011) [1] enables complete C3 saturation at nanomolar concentrations, reducing compound consumption and eliminating the confounding effects of high peptide concentrations on assay readouts. This differential is particularly critical for experiments where the inhibitor concentration must remain below levels that cause non-specific peptide aggregation or solvent effects.

Long-Term In Vivo Studies Requiring Extended Pharmacokinetic Coverage with Minimal Dosing Frequency

For chronic in vivo studies in non-human primate disease models (e.g., PNH, C3 glomerulopathy, or AMD models) where sustained complement inhibition is required over weeks or months, PEGylated compstatin analogs (PEG-Cp40, t½ >5 days) should be prioritized over unmodified Cp40 (t½ >12 hours). The 10-fold difference in plasma half-life documented by Risitano et al. (2014) [2] translates to weekly or biweekly dosing versus daily administration, substantially reducing animal handling stress, procedural variability, and cumulative peptide consumption. This PK advantage directly impacts experimental feasibility for protocols exceeding one week in duration.

Ocular Drug Delivery Research Targeting Sustained Retinal C3 Inhibition

Investigators developing intravitreal therapies for complement-driven retinal diseases (geographic atrophy/AMD, diabetic retinopathy) should utilize solubility-optimized analogs such as Cp40-KKK. As demonstrated by Kim et al. (2020) [3], Cp40-KKK maintains C3-saturating vitreous concentrations for >3 months following a single intravitreal injection in non-human primates, with confirmed penetration to retinal and choroidal tissues. Earlier compstatin analogs lacked the solubility profile necessary for reliable intravitreal administration and were prone to aggregation, making Cp40-KKK the appropriate selection for studies requiring sustained local complement blockade in the posterior segment.

Translational Research Requiring Human Safety and Dosing Validation

Academic or industry groups planning IND-enabling studies or first-in-human trials should base their development strategy on the clinically validated AMY-101 (Cp40) scaffold. Phase 1 first-in-human data established safety, tolerability, and a subcutaneous dosing regimen of every 48 hours in healthy volunteers [4], while Phase 2 trials in COVID-19 and periodontal inflammation [5] provide preliminary human efficacy and biomarker data that preclinical-only analogs lack. This existing clinical dataset reduces regulatory uncertainty and provides validated starting doses, PK parameters, and safety monitoring frameworks for new investigational applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Compstatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.